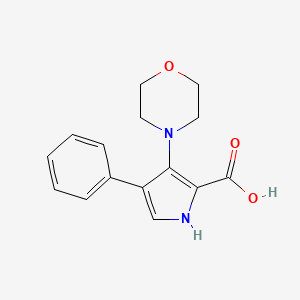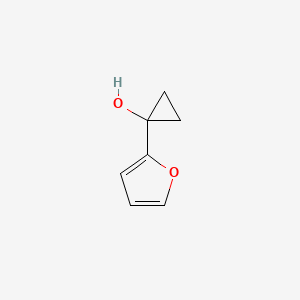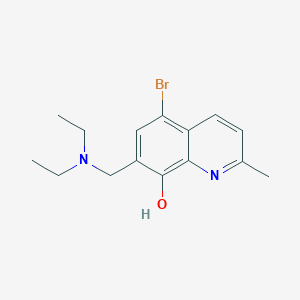![molecular formula C28H20N2O2 B12891496 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide](/img/structure/B12891496.png)
4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide: Fluorescent Brightener KS-N , is a compound with an intriguing molecular structure. Let’s break it down:
Chemical Formula: CHNO
Molecular Weight: 428.48 g/mol
This compound features a benzoxazole core, a styryl group, and a phenylbenzamide moiety. Its unique structure contributes to its interesting properties and applications.
Méthodes De Préparation
Synthetic Routes:: The synthesis of 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide involves coupling a styryl substituent into the bis(2-benzoxazolyl)stilbene (BBS) structure. The extended conjugation in this compound leads to bright red emission with a large Stokes shift .
Reaction Conditions::
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for various applications.
Analyse Des Réactions Chimiques
Reactivity:: 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific functional groups present.
Major Products:: The major products formed during these reactions include derivatives with modified substituents or altered electronic properties.
Applications De Recherche Scientifique
Fluorescent Probe::
Fluorescent Brightener: This compound exhibits strong fluorescence, making it useful as a fluorescent probe.
Fluoride Sensing: It selectively binds to fluoride ions, generating near-infrared emission.
Materials Science: Used in polymeric films and coatings due to its fluorescence properties .
Biological Imaging: Its fluorescence can be harnessed for cellular imaging and tracking.
Mécanisme D'action
The exact mechanism by which 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways.
Comparaison Avec Des Composés Similaires
While this compound is unique in its structure and properties, it shares similarities with other benzoxazole derivatives. Further studies can explore its distinct features compared to related compounds.
Propriétés
Formule moléculaire |
C28H20N2O2 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]-N-phenylbenzamide |
InChI |
InChI=1S/C28H20N2O2/c31-27(29-24-6-2-1-3-7-24)22-16-12-20(13-17-22)10-11-21-14-18-23(19-15-21)28-30-25-8-4-5-9-26(25)32-28/h1-19H,(H,29,31)/b11-10+ |
Clé InChI |
NIKVPXKBIWZXKY-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate](/img/structure/B12891421.png)
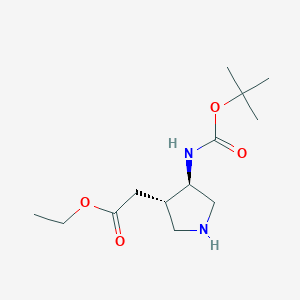
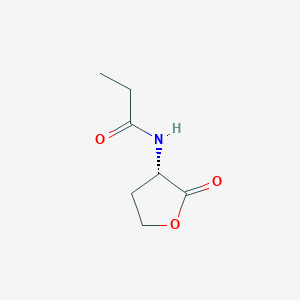
![(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one](/img/structure/B12891441.png)
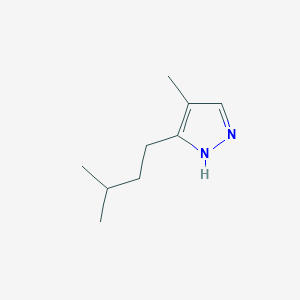
![2-(Aminomethyl)-4-chlorobenzo[d]oxazole](/img/structure/B12891446.png)
![2-Bromo-4,6-difluorodibenzo[b,d]furan](/img/structure/B12891448.png)
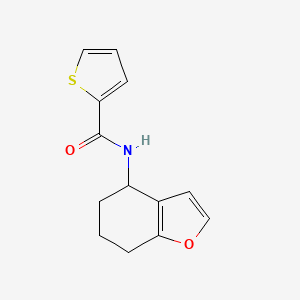
![N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline](/img/structure/B12891467.png)
